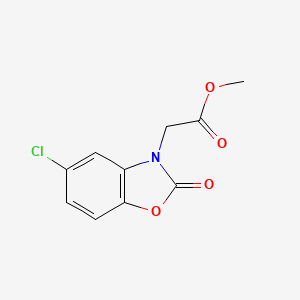

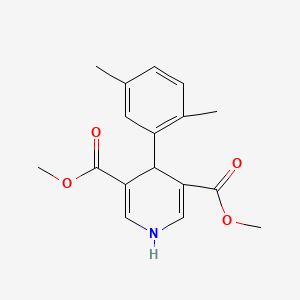

![molecular formula C21H20N2O5S2 B5550273 3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolidinones are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The core thiazolidinone structure is versatile, allowing for a wide range of substitutions which can modify the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of thiazolidin-2,4-dione with aldehydes in the presence of catalysts. A convenient method for synthesizing derivatives includes microwave-assisted synthesis, which is efficient and offers good yields (Zidar, Kladnik, & Kikelj, 2009). This method could be adapted for the synthesis of the compound by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals a wide variation in their structural motifs. X-ray diffraction and NMR spectroscopy are common techniques for determining these structures. For instance, supramolecular structures of thiazolidinone derivatives have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheets, which are critical for understanding the compound's chemical behavior and interactions (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cycloaddition, substitution, and condensation reactions, which can be used to synthesize a wide range of derivatives with different functional groups. These reactions are pivotal for modifying the compound to achieve desired physical and chemical properties.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the thiazolidinone ring. Studies on similar compounds have used techniques like X-ray powder diffraction to elucidate their crystal structure and physical properties (Rahmani et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Schiff base ligands derived from imino-4-methoxyphenol thiazole, similar in structure to the specified compound, have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate activity against specific bacterial and fungal species, with one showing significantly higher microbial growth inhibition than the other (Vinusha et al., 2015).

- Thiazoles and Their Derivatives : A study on the synthesis of thiazoles and their derivatives, including reactions with acetophenone and other reagents, revealed antimicrobial activities against both bacterial and fungal isolates. These activities were evident in various synthetically produced derivatives (Wardkhan et al., 2008).

Supramolecular Structures

- Hydrogen-Bonded Structures : Research on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, which are structurally related, shows the formation of hydrogen-bonded dimers, chains of rings, and sheets in crystal structures. These findings are significant for understanding the molecular interactions and potential applications in material science (Delgado et al., 2005).

Synthetic Applications

- Versatile Building Block : The compound 5-ethoxymethylidene-4-thioxo-2-thiazolidinone, which shares a core structural similarity, has been utilized as a versatile building block for synthesizing novel biorelevant small molecules with thiopyrano[2,3-d][1,3]thiazole core. This indicates the potential of similar compounds for developing new medicinal chemistry applications (Atamanyuk et al., 2014).

Physical Properties and Characterization

- X-Ray Structure and Physical Properties : A study focused on the synthesis, characterization, and analysis of a thiazolidinone derivative, including X-ray structure determination and DFT quantum chemical method. This research contributes to understanding the physical properties and stability of such compounds (Megrouss et al., 2019).

Eigenschaften

IUPAC Name |

(5Z)-3-ethyl-5-[[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-4-22-20(24)19(30-21(22)29)11-14-5-8-18(27-3)15(10-14)12-28-16-6-7-17(23(25)26)13(2)9-16/h5-11H,4,12H2,1-3H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGUANJHOKIWMW-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC(=C(C=C3)[N+](=O)[O-])C)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC(=C(C=C3)[N+](=O)[O-])C)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)